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For Immediate Release

[City, State] – November 10, 2025 – Preclinical data reveal that naquotinib, a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant

efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to

osimertinib. The findings, primarily from a pivotal study by Tanaka et al., suggest that

naquotinib's unique inhibitory profile, which includes targeting AXL kinase, may offer a

promising therapeutic strategy for patients who have relapsed on current standard-of-care

EGFR inhibitors.

Osimertinib is a cornerstone in the treatment of EGFR-mutated NSCLC, including cases with

the T790M resistance mutation. However, acquired resistance to osimertinib inevitably

emerges, driven by mechanisms such as the EGFR C797S mutation or the activation of bypass

signaling pathways like MET and AXL. Naquotinib has been shown to be a mutant-selective,

irreversible EGFR inhibitor that demonstrates potent activity against both EGFR-activating

mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2]

Comparative Efficacy of Naquotinib in NSCLC Cell
Lines
In vitro studies demonstrate naquotinib's potent inhibitory effects on the proliferation of various

NSCLC cell lines, including those resistant to other EGFR TKIs. The half-maximal inhibitory
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concentration (IC50) values from cell viability assays underscore its efficacy, particularly in cells

harboring the T790M mutation.

Cell Line
EGFR
Mutation
Status

Naquotinib
IC50 (nmol/L)

Osimertinib
IC50 (nmol/L)

Erlotinib IC50
(nmol/L)

NCI-H1975 L858R/T790M 26 Not Reported >10,000

HCC827 del ex19 7.3 Not Reported 8

PC-9 del ex19 6.9 Not Reported 6

II-18 L858R 43 Not Reported 10

A431 WT 600 Not Reported 120

NCI-H292 WT 260 Not Reported 4,200

NCI-H1666 WT 230 Not Reported 1,200

PC-9AXL
del ex19, AXL-

overexpressing
Not Reported Resistant Resistant

Data sourced from Tanaka et al.[1]

In Vivo Tumor Growth Inhibition
Naquotinib has demonstrated robust anti-tumor activity in murine xenograft models of NSCLC.

Notably, it induced tumor regression in models with EGFR-activating mutations, with and

without the T790M resistance mutation. Furthermore, naquotinib showed significant tumor

growth inhibition in a patient-derived xenograft (PDX) model (LU1868) with L858R/T790M

mutations, where erlotinib was ineffective.[1]
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Xenograft Model
EGFR Mutation
Status

Treatment Group
(Dose)

Tumor Growth
Inhibition

HCC827 del ex19
Naquotinib (10, 30,

100 mg/kg)
Significant inhibition

NCI-H1975 L858R/T790M
Naquotinib (10, 30,

100 mg/kg)
Significant inhibition

A431 WT
Naquotinib (10, 30,

100 mg/kg)

No significant

inhibition at 10 and 30

mg/kg; inhibition at

100 mg/kg

LU1868 (PDX) L858R/T790M
Naquotinib (10, 30,

100 mg/kg)
Significant inhibition

LU1868 (PDX) L858R/T790M Erlotinib (50 mg/kg) No inhibition

Data sourced from Tanaka et al.[1]

A key differentiator for naquotinib is its ability to inhibit AXL phosphorylation, a known bypass

pathway contributing to EGFR TKI resistance.[1][2] In contrast, both erlotinib and osimertinib do

not inhibit AXL kinase activity.[1] This was demonstrated in a PC-9 cell line engineered to

overexpress AXL (PC-9AXL), where naquotinib showed complete tumor growth inhibition,

while cells were resistant to erlotinib and osimertinib.[1]

Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NSCLC

cells were seeded in 96-well plates and treated with varying concentrations of naquotinib,

osimertinib, or erlotinib. After a 72-hour incubation period, the CellTiter-Glo® reagent was

added to each well. This reagent induces cell lysis and generates a luminescent signal

proportional to the amount of ATP present, which is indicative of the number of metabolically

active cells. The luminescence was measured using a plate reader, and the IC50 values were

calculated from the dose-response curves.
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In Vivo Murine Xenograft Models
Female BALB/c nude mice were subcutaneously inoculated with NSCLC cells (e.g., NCI-

H1975, HCC827) or implanted with tumor fragments from the LU1868 PDX model. When

tumors reached a specified volume, mice were randomized into treatment and control groups.

Naquotinib and comparator drugs were administered orally, typically once daily. Tumor volume

was measured regularly using calipers, and the percentage of tumor growth inhibition was

calculated at the end of the study. All animal experiments were conducted in accordance with

institutional guidelines for animal care and use.
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Canonical EGFR Signaling Pathway.
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Mechanisms of Acquired Resistance to Osimertinib.
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Naquotinib's Dual Inhibition Mechanism.

Conclusion
Naquotinib demonstrates significant potential as a therapeutic agent for osimertinib-resistant

NSCLC. Its ability to potently inhibit EGFR with activating and T790M mutations, coupled with

its unique activity against the AXL bypass pathway, addresses key mechanisms of acquired

resistance. The preclinical data presented provide a strong rationale for the continued clinical

development of naquotinib in this patient population with a high unmet medical need.
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To cite this document: BenchChem. [Naquotinib Demonstrates Potent Anti-Tumor Activity in
Osimertinib-Resistant Lung Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560425#naquotinib-efficacy-in-osimertinib-resistant-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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